2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
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Overview
Description
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl groups. The final step involves the formation of the acetamide linkage with the pyridinyl group. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new therapeutic drugs, particularly for treating infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced durability or resistance to degradation
Mechanism of Action
The mechanism of action of 2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide
- 2-[[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
- 2-[[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide
Uniqueness
What sets 2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the pyridinyl group, in particular, enhances its ability to interact with biological targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H18Cl2N6OS |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C23H18Cl2N6OS/c1-15(16-10-12-26-13-11-16)27-28-21(32)14-33-23-30-29-22(17-2-4-18(24)5-3-17)31(23)20-8-6-19(25)7-9-20/h2-13H,14H2,1H3,(H,28,32)/b27-15+ |
InChI Key |
UEZPAKUYGBXMGN-JFLMPSFJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)/C4=CC=NC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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